N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a heterocyclic scaffold known for its kinase inhibitory and anticancer properties. Structurally, it features:
- A pyrazolo[3,4-d]pyrimidin-4(1H)-one core substituted with a 4-fluorophenyl group at position 1.
- An acetamide linker connecting the core to a 2,4-dimethoxyphenyl group, which may enhance solubility and modulate target binding through electron-donating effects.
The 4-fluorophenyl substituent likely contributes to metabolic stability and hydrophobic interactions with biological targets, such as kinases or viral enzymes .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4/c1-30-15-7-8-17(18(9-15)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFIDCIFCKWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrimidine ring : Contributes to its biological activity.
- Dimethoxy and fluorine substituents : Enhance lipophilicity and binding affinity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazolo derivatives can inhibit cell proliferation in various cancer cell lines:
In a comparative study, the compound demonstrated potent antiproliferative effects against multiple cancer cell lines, suggesting its potential as an anticancer agent. The specific mechanism of action involves the inhibition of key enzymes involved in cell cycle regulation.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes critical for cancer progression. Interaction studies have utilized techniques such as molecular docking to evaluate binding affinities:
These findings indicate that structural modifications enhance the compound's ability to bind effectively to target enzymes, thereby inhibiting their activity.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on MCF7 Cell Line : A derivative with similar structural features exhibited an IC50 value of 3.79 µM against MCF7 cells, demonstrating significant cytotoxicity and supporting its development as an anticancer therapeutic .
- Dual Inhibition Study : Compounds designed based on the pyrazolo scaffold showed dual inhibition of CDK2 and TRKA kinases with promising IC50 values, indicating their potential for broad-spectrum anticancer activity .
Scientific Research Applications
Introduction to N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
This compound is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure combines features from both pyrazolo[3,4-d]pyrimidine and acetamide moieties, which may contribute to its biological activity. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Structure and Composition
- Molecular Formula : C22H22FN3O3
- Molecular Weight : 397.43 g/mol
- IUPAC Name : this compound
Physical Properties
The compound is characterized by its stability under standard laboratory conditions and solubility in organic solvents. Its structural features suggest potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Compounds with similar structures have shown promise as inhibitors of various kinases involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit specific kinases that play critical roles in tumor growth and survival.
- Case Study : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing the pyrazolo structure are well-documented:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
- Research Findings : In vitro studies indicated that similar compounds reduced the production of TNF-alpha and IL-6 in macrophages .
Neuroprotective Properties
Emerging research suggests that this compound could have neuroprotective effects:
- Potential Use : It may be explored for conditions like Alzheimer's disease due to its ability to cross the blood-brain barrier.
- Supporting Evidence : Compounds with analogous structures have shown the ability to protect neuronal cells from oxidative stress .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of pyrazolo derivatives indicate potential efficacy against various pathogens:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Studies : Research has reported significant antibacterial activity against Gram-positive bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs from the literature:
Key Structural and Functional Insights
Core Modifications: Replacement of the pyrazolo[3,4-d]pyrimidinone core with pyrazolo[1,5-d][1,2,4]triazinone () reduces steric bulk but may alter kinase selectivity .
Substituent Effects :
- Methoxy Groups : The 2,4-dimethoxyphenyl group in the target compound likely improves solubility and π-π stacking vs. the 2-methoxy analog () .
- Fluorine : The 4-fluorophenyl group is conserved across analogs, suggesting its critical role in hydrophobic binding and resistance to oxidative metabolism.
Linker Variations :
- Thioacetamide (Compound 18, ) introduces sulfur, which may increase metabolic liability compared to the acetamide linker in the target compound .
- Furanmethyl substituents () could enhance metabolic stability due to furan’s resistance to CYP450 oxidation .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving Suzuki-Miyaura coupling or nucleophilic substitution . Chromenone hybrids require multi-step syntheses, reducing scalability compared to simpler pyrazolo-pyrimidinones.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include cyclization of precursors (e.g., pyrazole derivatives) and subsequent functionalization. Reaction conditions such as solvent choice (ethanol or DMSO), catalysts (triethylamine or palladium-based), and temperature (60–100°C) critically influence yield and purity. For example, DMSO enhances solubility of intermediates, while triethylamine facilitates nucleophilic substitutions .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions and aromatic ring configurations.
- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.
- Mass spectrometry (HRMS or LC-MS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% is typical for pharmacological studies) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Begin with in vitro assays:
- Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity.
- Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines to screen for cytotoxic effects.
- Fluorescence polarization or SPR for real-time interaction kinetics with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or compound purity. To address this:
- Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays).
- Perform dose-response curves to confirm IC₅₀ consistency.
- Use computational docking (AutoDock Vina or Schrödinger) to model binding modes and identify critical interactions (e.g., hydrogen bonding with the 4-fluorophenyl group) .
Q. What strategies are effective for improving selectivity toward specific biological targets?
- Methodological Answer : Employ structure-activity relationship (SAR) studies:
- Modify substituents on the pyrazolo[3,4-d]pyrimidine core (e.g., replacing 2,4-dimethoxyphenyl with trifluoromethoxy groups) to enhance hydrophobic interactions.
- Introduce steric hindrance (e.g., bulkier alkyl chains) to reduce off-target binding.
- Validate selectivity via kinome-wide profiling or proteome microarray screening .
Q. How can researchers design analogs to overcome metabolic instability observed in preclinical studies?
- Methodological Answer : Focus on metabolic hotspots identified via LC-MS/MS metabolite profiling :
- Replace labile groups (e.g., methoxy with methylsulfonyl to reduce oxidative demethylation).
- Incorporate deuterium at vulnerable positions to slow CYP450-mediated degradation.
- Test stability in hepatic microsome assays (human vs. rodent) to prioritize analogs .
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer : Use chemoproteomics and machine learning models :
- SwissTargetPrediction or Pharos to identify potential off-targets.
- Molecular dynamics simulations (GROMACS) to assess binding persistence.
- Validate predictions with thermal shift assays (TSA) or CETSA to monitor target engagement .
Comparative and Mechanistic Questions
Q. How does the 4-fluorophenyl substituent influence binding affinity compared to other halogenated analogs?
- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding and π-stacking with aromatic residues in target proteins (e.g., ATP-binding pockets). Compare with chloro or bromo analogs via:
Q. What are the key differences in pharmacokinetic properties between this compound and its structural analogs?
- Methodological Answer : Conduct ADME profiling :
- Caco-2 permeability assays to assess intestinal absorption.
- Plasma protein binding (equilibrium dialysis) to compare free drug availability.
- In vivo PK studies in rodents to measure half-life and bioavailability. Analogs with trifluoromethyl groups often exhibit improved metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
